Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate is an organic compound belonging to the class of phenylsulfates . This compound is characterized by the presence of a phenyl group attached to a sulfate moiety, making it a significant molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate involves several stepsThe final step involves the sulfonation of the phenyl group to form the sulfate ester . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry . In biology, it is studied for its potential role in cellular processes and as a marker in metabolic studies . In medicine, it is investigated for its therapeutic potential and as a diagnostic tool . Industrial applications include its use in the production of pharmaceuticals and as an additive in various chemical formulations .
Wirkmechanismus
The mechanism of action of Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate can be compared with other phenylsulfates, such as sodium tetradecyl sulfate and sodium picosulfate . While these compounds share a common sulfate moiety, they differ in their specific chemical structures and properties. This compound is unique due to its specific phenylmethoxyphenyl and oxolan-2-yl groups, which confer distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C18H17NaO7S |
---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C18H18O7S.Na/c19-18-9-7-15(24-18)10-14-6-8-16(25-26(20,21)22)17(11-14)23-12-13-4-2-1-3-5-13;/h1-6,8,11,15H,7,9-10,12H2,(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
IPOREDQMIRAODW-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)OS(=O)(=O)[O-])OCC3=CC=CC=C3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.